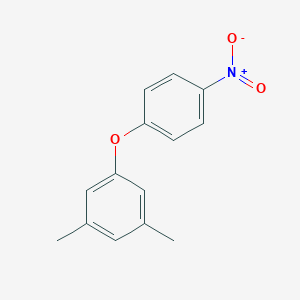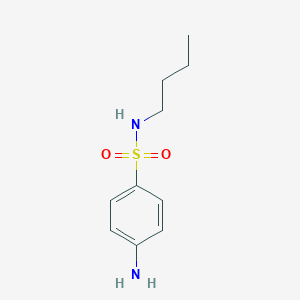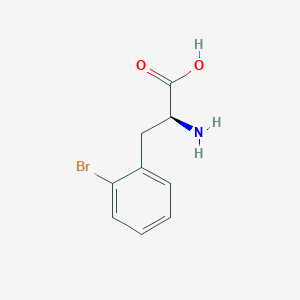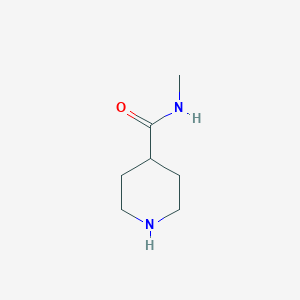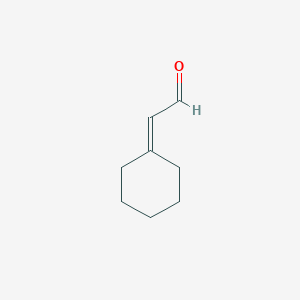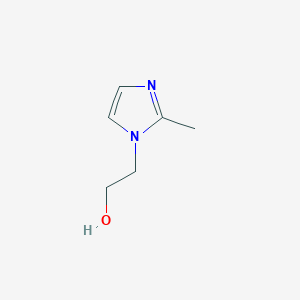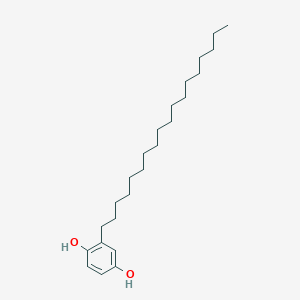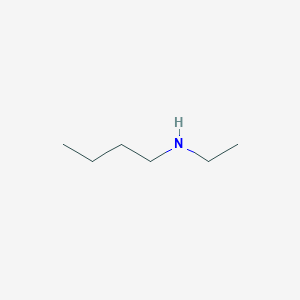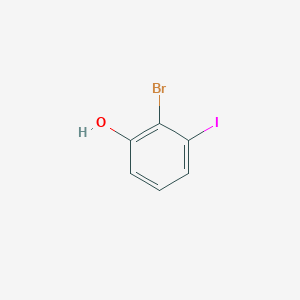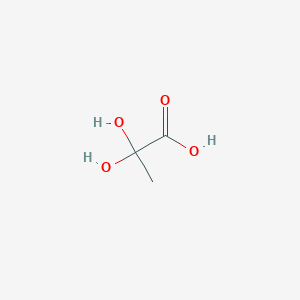![molecular formula C21H23NO4 B155197 5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one CAS No. 10214-74-1](/img/structure/B155197.png)
5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one is a complex chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as AEMTS, and it has been shown to have a range of interesting chemical and biological properties.
Mechanism Of Action
The mechanism of action of AEMTS is complex and not fully understood. However, it has been suggested that the compound may act by binding to specific targets in the body, including enzymes and receptors. This binding may lead to changes in the activity of these targets, which could have a range of biological effects.
Biochemical And Physiological Effects
AEMTS has been shown to have a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the body. This inhibition may lead to an increase in the levels of acetylcholine, which could have a range of effects on the nervous system.
Advantages And Limitations For Lab Experiments
AEMTS has a range of advantages and limitations for use in lab experiments. One of the main advantages is its potential as a research tool for studying the mechanism of action of enzymes and receptors. However, one of the main limitations is its complex synthesis, which may make it difficult to produce in large quantities for use in experiments.
Future Directions
There are many potential future directions for research on AEMTS. One area of interest is the development of new drugs and therapies based on the compound's mechanism of action. Another area of interest is the study of its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
In conclusion, AEMTS is a complex chemical compound with a range of interesting properties that make it a promising candidate for scientific research. Its potential applications in drug development and the treatment of neurological disorders make it an important area of study for future research.
Synthesis Methods
The synthesis of AEMTS is a complex process that involves several steps. The starting materials for the synthesis include 2,4-cyclohexadien-1-one, ethyl acetoacetate, and 2-amino-4,5-dimethoxybenzoic acid. These materials are combined in a series of reactions that involve the formation of a spirocyclic intermediate, which is then converted to AEMTS through a series of additional reactions.
Scientific Research Applications
AEMTS has a range of potential applications in scientific research. One of the most interesting areas of research involves the study of its mechanism of action. AEMTS has been shown to interact with a range of biological targets, including enzymes and receptors, and it has been suggested that it may have potential applications in the development of new drugs and therapies.
properties
CAS RN |
10214-74-1 |
|---|---|
Product Name |
5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one |
Molecular Formula |
C21H23NO4 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
5-acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C21H23NO4/c1-4-26-17-11-14-7-10-22(13(2)23)16-12-21(8-5-15(24)6-9-21)19(18(14)16)20(17)25-3/h5-6,8-9,11,16H,4,7,10,12H2,1-3H3 |
InChI Key |
IWRFCTDHNISONK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=C3C(CC24C=CC(=O)C=C4)N(CCC3=C1)C(=O)C)OC |
Canonical SMILES |
CCOC1=C(C2=C3C(CC24C=CC(=O)C=C4)N(CCC3=C1)C(=O)C)OC |
synonyms |
(1'R)-1'-Acetyl-2',3',8',8'a-tetrahydro-5'-ethoxy-6'-methoxyspiro[2,5-cyclohexadiene-1,7'(1'H)-cyclopent[ij]isoquinolin]-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B155116.png)
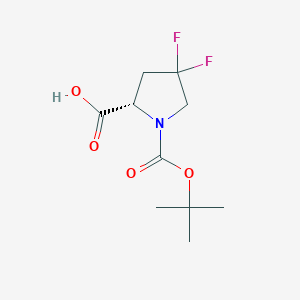
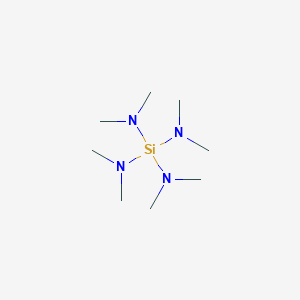
![Bicyclo[3.1.0]hexan-3-one](/img/structure/B155123.png)
